molecular formula C7H7ClN2O B1359715 6-Chloro-4-(methylamino)nicotinaldehyde CAS No. 449811-29-4

6-Chloro-4-(methylamino)nicotinaldehyde

Cat. No.: B1359715
CAS No.: 449811-29-4
M. Wt: 170.59 g/mol
InChI Key: KBFYJXMMAXTGQP-UHFFFAOYSA-N
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Description

6-Chloro-4-(methylamino)nicotinaldehyde is a chemical compound with the molecular formula C7H7ClN2O. It is a derivative of nicotinaldehyde, featuring a chlorine atom at the 6th position and a methylamino group at the 4th position on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(methylamino)nicotinaldehyde typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(methylamino)nicotinaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like methylamine or thiols in the presence of a base.

Major Products

    Oxidation: 6-Chloro-4-(methylamino)nicotinic acid.

    Reduction: 6-Chloro-4-(methylamino)nicotinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-4-(methylamino)nicotinaldehyde is utilized in several scientific research areas:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential pharmacological properties, including its role as an intermediate in drug synthesis.

    Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(methylamino)nicotinaldehyde is not extensively studied. its effects are likely mediated through interactions with specific enzymes or receptors due to its structural similarity to other bioactive nicotinaldehyde derivatives. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

Comparison with Similar Compounds

Similar Compounds

    6-Chloronicotinaldehyde: Lacks the methylamino group.

    4-(Methylamino)nicotinaldehyde: Lacks the chlorine atom.

    6-Chloro-4-aminonicotinaldehyde: Has an amino group instead of a methylamino group.

Uniqueness

6-Chloro-4-(methylamino)nicotinaldehyde is unique due to the presence of both the chlorine atom and the methylamino group, which can influence its reactivity and interactions with biological targets. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

6-chloro-4-(methylamino)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O/c1-9-6-2-7(8)10-3-5(6)4-11/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBFYJXMMAXTGQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634039
Record name 6-Chloro-4-(methylamino)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449811-29-4
Record name 6-Chloro-4-(methylamino)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of (6-chloro-4-(methylamino)pyridin-3-yl)methanol (4.2 g, 24.7 mmol) and manganese(IV) oxide (active, 25.8 g, 296.6 mmol) in dichloromethane (50 mL) and THF (50 mL) was stirred at RT overnight. LCMS showed the reaction was completed. The solid was filtered off, and the filtrate was concentrated to afford the title compound (3.7 g, crude) as a light yellow solid, which was directly used in the next step without further purification. MS (ES+) C7H7ClN2O requires: 170, 172. found: 171, 173 [M+H]+.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25.8 g
Type
catalyst
Reaction Step One

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